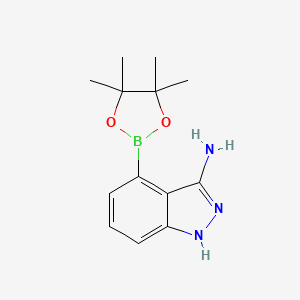![molecular formula C20H23BO3 B7957052 4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B7957052.png)
4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C20H23BO3. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane typically involves the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: this compound can be converted to the corresponding boronic acid.
Reduction: The reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substitution reactions can yield a variety of functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The boron atom in the compound acts as a Lewis acid, facilitating the formation of the transition state and subsequent product.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(Dimethylamino)phenylboronic Acid Pinacol Ester
- Vinylboronic acid pinacol cyclic ester
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.
Propiedades
IUPAC Name |
(2-methylphenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO3/c1-14-8-6-7-9-17(14)18(22)15-10-12-16(13-11-15)21-23-19(2,3)20(4,5)24-21/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMFAHHNQYUJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B7956988.png)
![Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B7956993.png)
![N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline](/img/structure/B7957000.png)
![[2-Isopropoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B7957016.png)
![Butyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B7957023.png)

![[2-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B7957058.png)
![N-[(4-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide](/img/structure/B7957059.png)
![(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B7957067.png)

![5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B7957076.png)
![2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957081.png)

